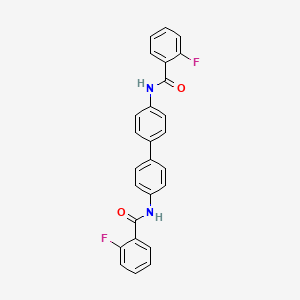

N,N'-4,4'-biphenyldiylbis(2-fluorobenzamide)

Overview

Description

Synthesis Analysis

The synthesis of compounds similar to N,N'-4,4'-Biphenyldiylbis(2-fluorobenzamide) often involves reactions like nucleophilic substitution and condensation. For instance, the synthesis of related fluorobenzamides has been achieved using methods such as nucleophilic substitution of precursors with fluoride (Shiue et al., 1997), (Shiue et al., 1997).

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques like X-ray crystallography. Studies on N-(arylsulfonyl)-4-fluorobenzamides, for example, revealed specific conformational characteristics, such as the inclination of aromatic rings to one another (Suchetan et al., 2016).

Chemical Reactions and Properties

Fluorobenzamides undergo a variety of chemical reactions, including cycloaddition reactions as demonstrated by the formation of fluorescent aminonaphthalic anhydrides from N-fluorobenzamides (Lu et al., 2022). These reactions are typically mediated by catalysts and can lead to products with interesting fluorescent properties.

Physical Properties Analysis

The physical properties of fluorobenzamides, including crystal structure and bonding interactions, are crucial for understanding their behavior in various applications. For example, the crystal structures of compounds like 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide have been reported, showing specific dihedral angles between benzene rings (Suchetan et al., 2016).

Chemical Properties Analysis

The chemical properties of fluorobenzamides, including reactivity and interaction with other molecules, are influenced by their molecular structure. Studies on compounds like N-(N-benzylpiperidin-4-yl)-2-[18F]fluorobenzamide have explored their potential as ligands for PET imaging, highlighting their affinity to specific receptors (Shiue et al., 1997), (Shiue et al., 1997).

Scientific Research Applications

Iron-Catalyzed, Fluoroamide-Directed C-H Fluorination

A study by Groendyke, AbuSalim, and Cook (2016) demonstrates the use of iron catalysis for the fluorination of C-H bonds directed by fluoroamides, showcasing the potential of fluoroamide compounds in facilitating selective and efficient synthetic transformations. This method offers a broad substrate scope and functional group tolerance without the need for noble metals, indicating the versatility of fluoroamides in organic synthesis (Groendyke, AbuSalim, & Cook, 2016).

Dual Off–On and On–Off Fluorescent Detection of Zn2+/Cd2+ Ions

Xu et al. (2014) developed fluorescent probes based on 2-aminobenzamide structures, including fluoroamides, for detecting Zn2+ and Cd2+ ions. These probes demonstrate the ability of fluoroamide-based compounds to act as molecular switches, highlighting their potential applications in the development of sensory materials and bioimaging tools (Xu, Zhu, Jin, Xing, & Zhang, 2014).

Microwave-Induced Synthesis of Fluorobenzamides

Desai, Rajpara, and Joshi (2013) investigated the synthesis of fluorobenzamides through microwave-assisted methods. Their work underscores the antimicrobial potential of fluorobenzamide derivatives, specifically against various bacterial and fungal strains. This study exemplifies the role of fluorobenzamides in medicinal chemistry, particularly in the search for new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).

Crystal Structures of N-(Arylsulfonyl)-4-Fluorobenzamides

Suchetan et al. (2016) described the crystal structures of N-(arylsulfonyl)-4-fluorobenzamides, offering insights into the molecular conformation of these compounds. Understanding the crystal structures of fluoroamides can facilitate the design of materials with specific physical properties, contributing to advancements in material science and pharmaceutical formulation (Suchetan, Naveen, Lokanath, Srivishnu, Supriya, & Lakshmikantha, 2016).

properties

IUPAC Name |

2-fluoro-N-[4-[4-[(2-fluorobenzoyl)amino]phenyl]phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H18F2N2O2/c27-23-7-3-1-5-21(23)25(31)29-19-13-9-17(10-14-19)18-11-15-20(16-12-18)30-26(32)22-6-2-4-8-24(22)28/h1-16H,(H,29,31)(H,30,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOLNFYAKVFUCCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H18F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N'-biphenyl-4,4'-diylbis(2-fluorobenzamide) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-({[(4-phenoxyphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4624533.png)

![2-{[4-(3-chlorobenzyl)-1-piperazinyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4624537.png)

![ethyl 2-({[(2-iodobenzoyl)amino]carbonothioyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4624551.png)

![N-{5-[(4-chloro-2-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-fluorobenzamide](/img/structure/B4624553.png)

![2-methyl-N-[4-oxo-5-(3-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B4624555.png)

![5-{[(2,5-dichlorophenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B4624572.png)

![2-(4-tert-butylphenoxy)-N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)acetamide](/img/structure/B4624578.png)

![2-(5-chloro-2-ethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4624579.png)

![4-iodo-N-[2-(4-methoxyphenoxy)ethyl]benzamide](/img/structure/B4624583.png)

![N-{1-[2-(allyloxy)benzyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide](/img/structure/B4624622.png)

![2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}-N-[4-(difluoromethoxy)-3-methoxyphenyl]acetamide](/img/structure/B4624624.png)